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Elobixibat: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Elobixibat is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter

(IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By selectively

blocking the reabsorption of bile acids in the terminal ileum, elobixibat increases the

concentration of bile acids in the colon. This dual-action mechanism enhances both colonic

secretion and motility, leading to an effective treatment for chronic idiopathic constipation (CIC)

and irritable bowel syndrome with constipation (IBS-C). This technical guide provides an in-

depth overview of the molecular structure, physicochemical properties, pharmacology, and

clinical evaluation of elobixibat, intended for professionals in the fields of pharmaceutical

research and development.

Molecular Structure and Physicochemical
Properties
Elobixibat is a synthetic compound with a complex molecular architecture. Its systematic

IUPAC name is (2R)-N-[2-[[3,3-Dibutyl-2,3,4,5-tetrahydro-7-(methylthio)-1,1-dioxido-5-phenyl-

1,5-benzothiazepin-8-yl]oxy]acetyl]-2-phenylglycylglycine.[1] The molecule is also available in a

hydrated form.[2]

Table 1: Molecular and Physicochemical Properties of Elobixibat
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Property Value Reference(s)

Molecular Formula C36H45N3O7S2 [1][3][4]

Molecular Weight 695.89 g/mol [1][4]

IUPAC Name

(2R)-N-[2-[[3,3-Dibutyl-2,3,4,5-

tetrahydro-7-(methylthio)-1,1-

dioxido-5-phenyl-1,5-

benzothiazepin-8-

yl]oxy]acetyl]-2-

phenylglycylglycine

[1]

CAS Number 439087-18-0 [3]

Appearance White to off-white powder [5]

Melting Point
Onset 103 °C, Peak 110 °C

(for one crystal modification)

logP (XLogP3-AA) 7.1

pKa

Data not publicly available

(determined in regulatory

filings)

[5]

Solubility

Soluble in methanol (5

mg/mL), slightly soluble in

DMSO (1 mg/mL), insoluble in

water.

[1][4]

Pharmacology
Mechanism of Action
Elobixibat's primary mechanism of action is the potent and selective inhibition of the ileal bile

acid transporter (IBAT), which is encoded by the SLC10A2 gene.[4] IBAT is the principal

transporter responsible for the reabsorption of bile acids from the terminal ileum into the

enterohepatic circulation.[4] By inhibiting IBAT, elobixibat disrupts this process, leading to an

increased concentration of bile acids in the colonic lumen.[6]
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The elevated colonic bile acid levels exert a dual effect:

Stimulation of Colonic Secretion: Bile acids act as natural secretagogues, promoting the

secretion of water and electrolytes into the colon. This increases the water content of the

stool, resulting in softer stool consistency.[6]

Enhancement of Colonic Motility: Bile acids also stimulate colonic motility, which accelerates

intestinal transit and facilitates bowel movements.[6]

This localized action within the gastrointestinal tract is a key feature of elobixibat, minimizing

systemic exposure and associated side effects.[6]
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Caption: Mechanism of Action of Elobixibat.
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Pharmacodynamics
Elobixibat is a highly potent inhibitor of IBAT, with significant selectivity over other transporters.

In vitro studies have demonstrated its inhibitory activity across different species.

Table 2: In Vitro Inhibitory Activity of Elobixibat

Target Species IC50 (nM) Reference(s)

IBAT/ASBT Human 0.53 [7][8]

IBAT/ASBT Mouse 0.13 [7][8]

IBAT/ASBT Canine 5.8 [7][8]

Clinically, elobixibat administration leads to a dose-dependent increase in colonic transit and

an increase in the frequency of spontaneous bowel movements (SBMs).[9] It also improves

stool consistency and reduces straining.[9]

Pharmacokinetics
Elobixibat exhibits minimal systemic absorption following oral administration, consistent with

its localized mechanism of action in the gut.[10] The small amount of absorbed drug is highly

protein-bound (>99.5%) in plasma.[10] The plasma half-life of elobixibat is less than 4 hours.

[10] Due to its low systemic bioavailability, the risk of systemic drug-drug interactions is

considered low.[1]

Table 3: Pharmacokinetic Properties of Elobixibat

Parameter Value Reference(s)

Systemic Bioavailability Minimal [1][10]

Plasma Protein Binding >99.5% [10]

Plasma Half-life (T1/2) < 4 hours [10]

Experimental Protocols
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In Vitro IBAT Inhibition Assay (Radiolabeled Method)
This protocol outlines a representative cell-based assay to determine the inhibitory potency of a

compound against IBAT.

Materials:

Cells stably expressing human IBAT (e.g., CHO or HEK293 cells).

Parental control cells (not expressing IBAT).

96-well cell culture plates.

Test compound (e.g., elobixibat) and vehicle control (e.g., DMSO).

Radiolabeled bile acid (e.g., [3H]-taurocholic acid).

Uptake Buffer (e.g., Hanks' Balanced Salt Solution).

Stop Solution (ice-cold buffer).

Lysis Buffer.

Scintillation cocktail and liquid scintillation counter.

Procedure:

Cell Seeding: Seed both IBAT-expressing and parental control cells into a 96-well plate and

culture until a confluent monolayer is formed.

Compound Preparation: Prepare serial dilutions of the test compound in Uptake Buffer.

Pre-incubation: Aspirate the culture medium, wash the cells twice with warm Uptake Buffer,

and then pre-incubate the cells for 10-15 minutes at 37°C with the compound dilutions or

vehicle control.

Uptake Initiation: Initiate the uptake by adding the pre-warmed [3H]-taurocholic acid solution

to each well.
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Incubation: Incubate the plate for a predetermined time (e.g., 5-10 minutes) at 37°C.

Uptake Termination: Rapidly aspirate the substrate solution and wash the cells three times

with ice-cold Stop Solution.

Cell Lysis: Lyse the cells by adding Lysis Buffer and incubating for 30 minutes at room

temperature.

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and

measure radioactivity using a liquid scintillation counter.

Data Analysis: Determine specific uptake by subtracting the counts per minute (CPM) of the

parental cells from the IBAT-expressing cells. Plot the percentage of inhibition against the

logarithm of the compound concentration and calculate the IC50 value using a suitable

curve-fitting model.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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